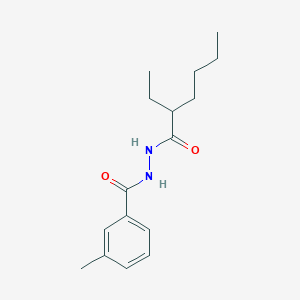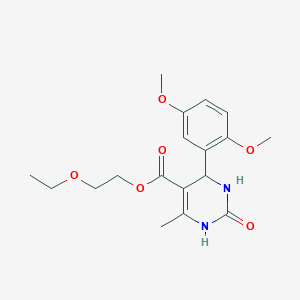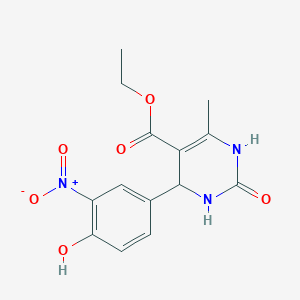
N'-(2-ethylhexanoyl)-3-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-etilhexanoil)-3-metilbenzohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Se caracteriza por la presencia de un grupo funcional hidrazida unido a un anillo de benceno, que está además sustituido por un grupo 2-etilhexanoil y un grupo metilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(2-etilhexanoil)-3-metilbenzohidrazida típicamente implica la reacción de la hidrazida del ácido 3-metilbenzoico con cloruro de 2-etilhexanoil. La reacción se lleva a cabo en presencia de una base, como piridina o trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se realiza a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de N’-(2-etilhexanoil)-3-metilbenzohidrazida se puede ampliar utilizando recipientes de reacción más grandes y reactores de flujo continuo. El uso de sistemas automatizados para la adición de reactivos y el control de las condiciones de reacción puede mejorar la eficiencia y el rendimiento del proceso. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(2-etilhexanoil)-3-metilbenzohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en una amina u otras formas reducidas.
Sustitución: El anillo de benceno puede sufrir reacciones de sustitución electrófila, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como bromo (Br₂) o ácido nítrico (HNO₃).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden conducir a una variedad de benzohidrazidas sustituidas.
Aplicaciones Científicas De Investigación
N’-(2-etilhexanoil)-3-metilbenzohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Su reactividad lo convierte en un valioso bloque de construcción en la síntesis orgánica.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y como una sonda para investigar las vías biológicas que involucran hidrazidas.
Industria: Se utiliza en la producción de productos químicos especiales y como precursor para la síntesis de polímeros y otros materiales avanzados.
Mecanismo De Acción
El mecanismo por el cual N’-(2-etilhexanoil)-3-metilbenzohidrazida ejerce sus efectos implica interacciones con objetivos moleculares específicos. El grupo hidrazida puede formar enlaces covalentes con los sitios activos de las enzimas u otras proteínas, lo que lleva a la inhibición o modificación de su actividad. El compuesto también puede participar en reacciones redox, afectando los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-etilhexanoil)-N’-sulfonilhidrazinas
- N-(2-etilhexanoil)-3-metilvalina
- Cloruro de 2-etilhexanoil
Singularidad
N’-(2-etilhexanoil)-3-metilbenzohidrazida es única debido a su patrón de sustitución específico en el anillo de benceno y la presencia de ambos grupos 2-etilhexanoil y metilo. Esta estructura única imparte propiedades químicas y físicas distintas, haciéndola adecuada para aplicaciones especializadas que los compuestos similares pueden no cumplir.
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
N'-(2-ethylhexanoyl)-3-methylbenzohydrazide |
InChI |
InChI=1S/C16H24N2O2/c1-4-6-9-13(5-2)15(19)17-18-16(20)14-10-7-8-12(3)11-14/h7-8,10-11,13H,4-6,9H2,1-3H3,(H,17,19)(H,18,20) |
Clave InChI |
QFLSYQBXOKVKKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)NNC(=O)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(1Z)-3-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11700549.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700551.png)

![4,4'-[(4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11700566.png)


![(2Z)-6,8-dichloro-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11700577.png)
![N'-[(E)-1H-indol-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B11700588.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide](/img/structure/B11700599.png)
![N'-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B11700602.png)
![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11700616.png)
![3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11700624.png)
methanone](/img/structure/B11700625.png)
